molecular formula C7H2Br2N2O2S B13689495 2,6-Dibromo-4-nitrophenyl Isothiocyanate

2,6-Dibromo-4-nitrophenyl Isothiocyanate

Cat. No.: B13689495
M. Wt: 337.98 g/mol
InChI Key: YQMJVFBQARCGGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromo-4-nitrophenyl Isothiocyanate is an organic compound with the molecular formula C7H2Br2N2O2S It is characterized by the presence of bromine, nitro, and isothiocyanate functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-nitrophenyl Isothiocyanate typically involves the reaction of 2,6-dibromo-4-nitroaniline with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:

2,6-Dibromo-4-nitroaniline+Thiophosgene2,6-Dibromo-4-nitrophenyl Isothiocyanate+HCl\text{2,6-Dibromo-4-nitroaniline} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{HCl} 2,6-Dibromo-4-nitroaniline+Thiophosgene→2,6-Dibromo-4-nitrophenyl Isothiocyanate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-nitrophenyl Isothiocyanate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Electrophilic Aromatic Substitution: The bromine atoms can be substituted by other electrophiles in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines in the presence of a base.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or other reducing agents.

    Electrophilic Aromatic Substitution: Reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.

Major Products Formed

    Thiourea Derivatives: Formed from nucleophilic substitution reactions.

    Amino Derivatives: Formed from the reduction of the nitro group.

    Substituted Aromatic Compounds: Formed from electrophilic aromatic substitution reactions.

Scientific Research Applications

2,6-Dibromo-4-nitrophenyl Isothiocyanate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce isothiocyanate groups into molecules.

    Biology: Employed in the study of enzyme mechanisms and protein labeling due to its reactive isothiocyanate group.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of dyes and pigments, as well as in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-nitrophenyl Isothiocyanate involves the reactivity of its isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This reactivity makes it useful for labeling and modifying proteins, allowing researchers to study protein function and interactions.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromo-4-nitrophenol: Similar in structure but contains a hydroxyl group instead of an isothiocyanate group.

    2,6-Dibromo-4-nitroaniline: Precursor to 2,6-Dibromo-4-nitrophenyl Isothiocyanate, contains an amino group instead of an isothiocyanate group.

    4-Nitrophenyl Isothiocyanate: Contains a nitro group and an isothiocyanate group but lacks the bromine atoms.

Uniqueness

This compound is unique due to the presence of both bromine and nitro groups along with the isothiocyanate group. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C7H2Br2N2O2S

Molecular Weight

337.98 g/mol

IUPAC Name

1,3-dibromo-2-isothiocyanato-5-nitrobenzene

InChI

InChI=1S/C7H2Br2N2O2S/c8-5-1-4(11(12)13)2-6(9)7(5)10-3-14/h1-2H

InChI Key

YQMJVFBQARCGGM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)N=C=S)Br)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.